molecular formula C13H15BrN4O2 B6957374 N-(5-bromo-4-oxo-1H-pyridin-3-yl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide

N-(5-bromo-4-oxo-1H-pyridin-3-yl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide

Cat. No.: B6957374
M. Wt: 339.19 g/mol
InChI Key: MIDGCBPINWXTTD-UHFFFAOYSA-N
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Description

N-(5-bromo-4-oxo-1H-pyridin-3-yl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide: is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with a bromine atom and an oxo group, as well as a pyrazole ring with three methyl groups

Properties

IUPAC Name

N-(5-bromo-4-oxo-1H-pyridin-3-yl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN4O2/c1-7-9(8(2)18(3)17-7)4-12(19)16-11-6-15-5-10(14)13(11)20/h5-6H,4H2,1-3H3,(H,15,20)(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIDGCBPINWXTTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)CC(=O)NC2=CNC=C(C2=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-bromo-4-oxo-1H-pyridin-3-yl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide typically involves the following steps:

    Formation of the Pyridine Intermediate: The starting material, 3-amino-5-bromopyridine, is subjected to oxidation to introduce the oxo group at the 4-position.

    Formation of the Pyrazole Intermediate: 1,3,5-trimethylpyrazole is synthesized through the cyclization of appropriate precursors.

    Coupling Reaction: The pyridine and pyrazole intermediates are coupled using an acylation reaction to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control to maximize yield and purity. The process may also include purification steps like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-bromo-4-oxo-1H-pyridin-3-yl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyridine ring can be replaced by other substituents through nucleophilic substitution.

    Oxidation and Reduction Reactions: The oxo group can be reduced to a hydroxyl group, or the compound can be further oxidized under specific conditions.

    Condensation Reactions: The acetamide group can participate in condensation reactions with other compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

    Substitution Products: Compounds with different substituents on the pyridine ring.

    Oxidation Products: Compounds with additional oxo groups or carboxylic acids.

    Reduction Products: Compounds with hydroxyl groups replacing the oxo group.

Scientific Research Applications

N-(5-bromo-4-oxo-1H-pyridin-3-yl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Biological Studies: The compound is used in biological assays to investigate its effects on cellular processes and pathways.

    Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(5-bromo-4-oxo-1H-pyridin-3-yl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor to modulate its signaling pathways. The specific pathways involved depend on the biological context and the target of interest.

Comparison with Similar Compounds

Similar Compounds

    N-(5-chloro-4-oxo-1H-pyridin-3-yl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide: Similar structure with a chlorine atom instead of bromine.

    N-(5-bromo-4-oxo-1H-pyridin-3-yl)-2-(1,3,5-dimethylpyrazol-4-yl)acetamide: Similar structure with one less methyl group on the pyrazole ring.

Uniqueness

N-(5-bromo-4-oxo-1H-pyridin-3-yl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide is unique due to the specific combination of substituents on the pyridine and pyrazole rings, which may confer distinct chemical and biological properties compared to its analogs

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